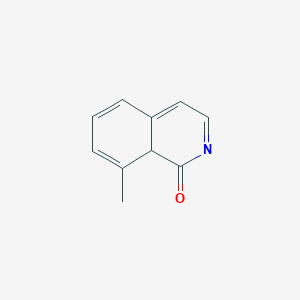
8-methyl-8aH-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound. Isoquinolones, including this compound, are known for their versatile biological and physiological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolones, including 8-methyl-8aH-isoquinolin-1-one, can be achieved through several methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts such as palladium or rhodium to facilitate the reaction . Another method involves the use of dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides as intermediates .
Industrial Production Methods: Industrial production of isoquinolones typically involves large-scale synthesis using efficient catalytic systems. The use of transition-metal catalysts, such as palladium or rhodium, is common in industrial settings due to their ability to facilitate high-yield reactions under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 8-methyl-8aH-isoquinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition-metal catalysts (e.g., palladium, rhodium), oxidizing agents, and reducing agents. The reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoquinolone derivatives with additional functional groups, while reduction reactions may produce more saturated compounds .
Aplicaciones Científicas De Investigación
8-methyl-8aH-isoquinolin-1-one has numerous applications in scientific research. In chemistry, it serves as a valuable building block for synthesizing more complex molecules. In biology and medicine, isoquinolones are studied for their potential therapeutic properties, including anti-cancer, anti-malarial, and anti-inflammatory activities . Additionally, these compounds are used in the development of dyes and other industrial products .
Mecanismo De Acción
The mechanism of action of 8-methyl-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 8-methyl-8aH-isoquinolin-1-one include other isoquinolones and quinolines. These compounds share a similar nitrogen-containing heterocyclic structure but may differ in their specific functional groups and substituents .
Uniqueness: this compound is unique due to its specific methyl substitution at the 8-position, which can influence its chemical reactivity and biological activity. This substitution may enhance the compound’s stability and selectivity in certain reactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
8-methyl-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6,9H,1H3 |
Clave InChI |
QOWCWPQRCYETOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=CC=NC(=O)C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


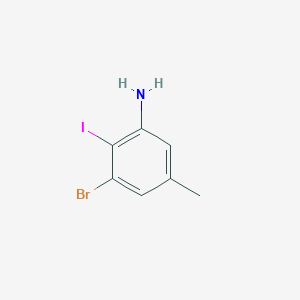
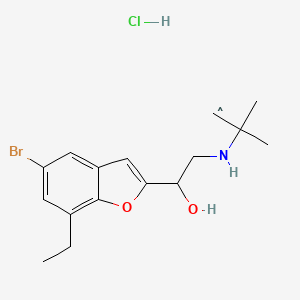
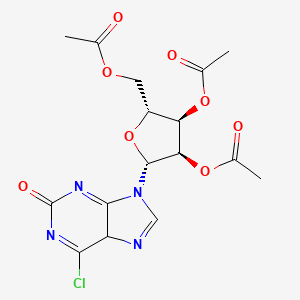

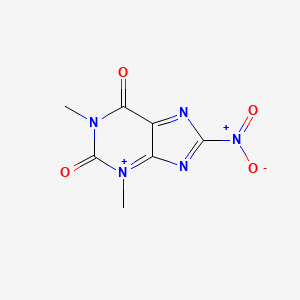

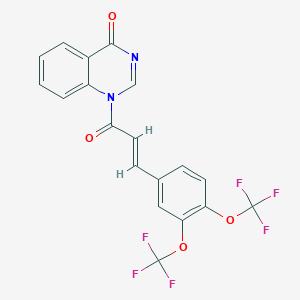

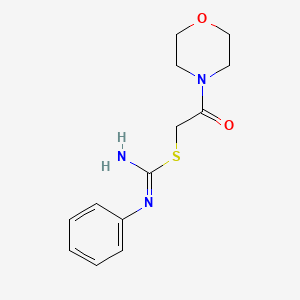
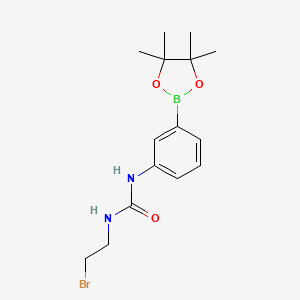
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)

![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

